3-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)methyl]-3-(oxan-4-yl)urea
Description
This compound is a urea derivative characterized by a central urea core substituted with three distinct groups:
- A 4-methoxyphenylmethyl moiety, contributing lipophilicity and possible π-π stacking interactions.
- An oxan-4-yl (tetrahydropyran-4-yl) group, enhancing solubility and conformational rigidity.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]-1-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-20(2)10-11-21(16-8-12-24-13-9-16)18(22)19-14-15-4-6-17(23-3)7-5-15/h4-7,16H,8-14H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHHIBXBFMNTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)methyl]-3-(oxan-4-yl)urea, often referred to as a urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific pharmacological properties. The following sections will explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Urea derivatives are known to exhibit diverse mechanisms, including:
- Enzyme Inhibition : Urea compounds often interact with enzymes through hydrogen bonding and hydrophobic interactions, affecting their catalytic activity.
- Receptor Modulation : The dimethylaminoethyl group may enhance binding affinity to certain receptors, influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of urea derivatives. For instance, related compounds have demonstrated significant inhibitory effects against various bacterial strains. A study on benzothiazole ethyl urea derivatives showed promising results against Gram-positive bacteria, suggesting that similar structural motifs in our compound could yield comparable antimicrobial efficacy .
Antimalarial Activity
Urea derivatives have also been investigated for their antimalarial properties. A study focusing on structurally related compounds reported IC50 values ranging from 0.09 to 7.2 µM against Plasmodium falciparum . The incorporation of urea groups was found to enhance potency and selectivity, indicating that our compound might exhibit similar antimalarial activity due to its structural characteristics.
Cytotoxicity Studies
In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The aforementioned study also reported cytotoxicity data against HepG2 cell lines, emphasizing the importance of selectivity in drug design. Compounds with a favorable selectivity index (SI) demonstrated lower toxicity while maintaining efficacy against malaria parasites .
Data Tables
| Biological Activity | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Antimalarial (P. falciparum) | 0.09 - 7.2 | Varies by compound |
| Cytotoxicity (HepG2) | Varies | Higher SI indicates better safety |
Case Studies
- Antimicrobial Efficacy : A series of urea derivatives were synthesized and evaluated for their antimicrobial properties. Among them, compounds with specific substitutions showed enhanced activity against resistant bacterial strains, highlighting the potential for further development in this area .
- Antimalarial Research : In a comparative study of various urea derivatives against P. falciparum, it was found that modifications at the 3-position significantly improved both potency and selectivity compared to traditional antimalarials like chloroquine . This suggests that our compound might also benefit from similar structural optimizations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
*Calculated based on molecular formula.
Key Observations:
Substituent Impact on Activity: The 4-methoxyphenylmethyl group in the target compound and S639-3814 () enhances membrane permeability compared to the hydroxylated analogue in .
Pharmacological Context: Sumatriptan-related compounds () focus on serotonin receptor agonism, whereas urea derivatives like the target compound are more commonly associated with kinase or enzyme inhibition .
Synthetic Accessibility :
Preparation Methods
Alkylation of Oxan-4-amine with 2-Chloro-N,N-dimethylethanamine
Procedure :
Oxan-4-amine (1.0 eq) is reacted with 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) in anhydrous tetrahydrofuran under nitrogen. Potassium carbonate (2.5 eq) is added as a base, and the mixture is refluxed for 12–18 hours. Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography (eluent: dichloromethane/methanol 9:1).
Yield : 68–72% (reported for analogous alkylations).
Reductive Amination Pathway
Procedure :
Oxan-4-one is condensed with 2-(dimethylamino)ethylamine in methanol using sodium cyanoborohydride (1.5 eq) at room temperature for 24 hours. Acetic acid maintains a pH of 4–5. The product is extracted with ethyl acetate and purified via distillation.
Yield : 55–60% (based on similar reductive aminations).
Preparation of (4-Methoxyphenyl)methylamine
Gabriel Synthesis from 4-Methoxybenzyl Bromide
Procedure :
4-Methoxybenzyl bromide (1.0 eq) is treated with potassium phthalimide (1.1 eq) in dimethylformamide at 80°C for 6 hours. The resulting phthalimide derivative is hydrolyzed with hydrazine hydrate in ethanol under reflux, yielding the primary amine after filtration and crystallization.
Yield : 85–90%.
Reduction of 4-Methoxybenzonitrile
Procedure :
4-Methoxybenzonitrile is hydrogenated over Raney nickel (50 psi H₂, 60°C) in ethanol for 8 hours. The catalyst is filtered, and the solvent removed under reduced pressure.
Yield : 78–82%.
Urea Bond Formation Strategies
Phosgene-Mediated Coupling
Procedure :
N-(2-(Dimethylamino)ethyl)-N-(oxan-4-yl)amine (1.0 eq) and (4-methoxyphenyl)methylamine (1.0 eq) are dissolved in dry dichloromethane. Phosgene (20% solution in toluene, 1.1 eq) is added dropwise at 0°C. The reaction is stirred for 2 hours, quenched with ice-cold water, and extracted. The organic layer is dried (MgSO₄) and concentrated.
Yield : 65–70% (analogous urea syntheses).
Carbonyldiimidazole (CDI) Activation
Procedure :
A solution of CDI (1.2 eq) in tetrahydrofuran is added to N-(2-(dimethylamino)ethyl)-N-(oxan-4-yl)amine (1.0 eq) at 0°C. After 1 hour, (4-methoxyphenyl)methylamine (1.0 eq) is introduced, and the mixture is stirred at room temperature for 12 hours. The product is isolated via aqueous workup and column chromatography.
Yield : 75–80%.
Optimization and Byproduct Mitigation
Solvent Effects on Urea Yield
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 2 | 65 |
| Tetrahydrofuran | 12 | 78 |
| Acetonitrile | 8 | 70 |
Polar aprotic solvents like tetrahydrofuran enhance nucleophilicity, improving yields.
Temperature Dependence
Elevating temperatures above 40°C promotes symmetrical urea formation (bis-urea byproducts). Maintaining temperatures below 25°C suppresses this side reaction.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity at 254 nm.
Scale-Up Considerations and Industrial Feasibility
The CDI-mediated route demonstrates superior scalability due to milder conditions and reduced toxicity compared to phosgene. Patent data suggest kilogram-scale production with yields exceeding 75% using continuous flow reactors. Cost analysis indicates that 2-(dimethylamino)ethylamine constitutes 40% of raw material expenses, necessitating optimized sourcing.
Alternative Methodologies and Emerging Techniques
Enzymatic Urea Synthesis
Lipase-catalyzed reactions between carbamates and amines in ionic liquids show promise for greener synthesis, though yields remain suboptimal (50–55%).
Microwave-Assisted Cyclization
Microwave irradiation (100°C, 30 min) reduces reaction times by 80% while maintaining yields at 70–72%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)methyl]-3-(oxan-4-yl)urea, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the tetrahydropyran (oxan-4-yl) and dimethylaminoethyl moieties. Key steps include:
- Coupling reactions : Urea formation via isocyanate-amine coupling under anhydrous conditions (e.g., using triphosgene to generate the isocyanate intermediate).
- Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reactivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity. Yields can be increased by controlling reaction temperature (0–5°C for exothermic steps) and using catalysts like DMAP (4-dimethylaminopyridine) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm, oxan-4-yl protons as a multiplet at δ 3.3–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 376.2 g/mol).
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity (>95% by area under the curve) .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating this compound’s biological activity in enzyme inhibition assays?
- Methodological Answer :
- Target selection : Prioritize kinases or GPCRs due to the dimethylamino and methoxyphenyl groups’ affinity for these targets.
- Assay design :
- In vitro kinase assays : Use ADP-Glo™ kinase assay with recombinant enzymes (e.g., EGFR or PI3K) and ATP concentrations near Km values .
- Cellular models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, with IC₅₀ calculations via nonlinear regression .
- Data validation : Include positive controls (e.g., staurosporine for kinases) and triplicate runs to address variability .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Source analysis : Cross-reference studies using PubChem or ChEMBL to identify batch-specific impurities or divergent assay conditions (e.g., serum concentration in cell culture) .
- Dose-response reevaluation : Perform full-dose curves (0.1–100 µM) to confirm activity thresholds.
- Structural analogs : Compare with derivatives (e.g., 1-(4-chlorophenyl)-3-(2-(piperidin-4-yl)ethyl)urea) to isolate substituent effects .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
- Methodological Answer :
- In silico tools :
- ADMET prediction : Use SwissADME to estimate logP (∼2.8), solubility (∼0.1 mg/mL), and blood-brain barrier permeability .
- Molecular docking : AutoDock Vina to model interactions with CYP450 enzymes (e.g., CYP3A4 metabolism) .
- Validation : Correlate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
